molecular formula C16H25ClN2 B1346846 N,N-Dipropyltryptamine hydrochloride CAS No. 7558-73-8

N,N-Dipropyltryptamine hydrochloride

Cat. No. B1346846
CAS RN: 7558-73-8
M. Wt: 280.83 g/mol
InChI Key: AIAASKTUEVUIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dipropyltryptamine hydrochloride, also known as DPT, is a lesser-known psychedelic substance of the tryptamine class . It is closely related to DMT and is reported to be uniquely similar in its hallucinogenic intensity, albeit with a moderately longer duration and greater unpredictability relative to DMT and other psychedelic tryptamines . It is found either as a crystalline hydrochloride salt or as an oily or crystalline base .


Molecular Structure Analysis

DPT, or N,N-dipropyltryptamine, is a synthetic indole molecule of the tryptamine class. Tryptamines share a core structure comprised of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain. DPT contains two propyl groups carbon chains bound to the terminal amine RN of its tryptamine backbone .


Physical And Chemical Properties Analysis

DPT is commonly consumed via insufflation or orally . Many report the experience of insufflation to be very congestive and painful which, with the rapidness of onset, does not give the user much time to acclimate themselves to its powerful effects . It can also be administered intramuscularly or via vaporization after conversion to the freebase form .

Scientific Research Applications

1. Psychotherapeutic Potential

N,N-Dipropyltryptamine (DPT) has been explored for its potential in psychotherapy. A study on alcoholic patients showed that DPT enhanced recall of memories, emotional expressiveness, and deeper levels of self-exploration during therapy sessions, suggesting its usefulness as an adjunct to psychotherapy (Soskin, Grof, & Richards, 1973).

2. Neurochemical Mechanisms

Research indicates that DPT acts on serotonin receptors, particularly 5-HT1A and 5-HT2A. Studies in rodents have shown that DPT elicits dose-dependent effects and serves as a discriminative stimulus. The effects of DPT are significantly antagonized by selective serotonin antagonists, highlighting the compound's interaction with serotonin receptors (Fantegrossi et al., 2008).

3. Analytical Detection

DPT and related compounds have been the focus of analytical studies, developing methods for their detection in biological samples. Techniques such as gas chromatography-mass spectrometry have been utilized to identify DPT and its metabolites, which is crucial for toxicological and forensic analysis (Vorce & Sklerov, 2004).

4. Behavioral Studies

In behavioral studies involving mice, DPT was used to understand its effects on operant behavior. These studies help in assessing the relationship between the structure of psychoactive compounds and their behavioral effects, contributing to the broader understanding of psychotomimetics (Murnane et al., 2007).

5. Serotonin Receptor Binding

DPT has been studied for its binding properties at human 5-HT1a receptors. Research indicates that DPT is a moderate affinity partial agonist at these receptors, suggesting its potential as a versatile experimental tool in serotonin receptor studies (Thiagaraj et al., 2005).

Safety And Hazards

According to the safety data sheet, personal precautions such as avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye are recommended when handling DPT . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or exposure, immediate medical attention is required .

Future Directions

While there is a lack of data on the pharmacological properties, metabolism, and toxicity of DPT, it has been suggested that future research should focus on mapping the enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAASKTUEVUIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048897
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyltryptamine hydrochloride

CAS RN

7558-73-8
Record name N,N-dipropyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dipropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N-Dipropyltryptamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dipropyltryptamine hydrochloride

Citations

For This Compound
4
Citations
TK Spratley, PA Hays, LC Geer, SD Cooper… - Microgram J, 2005 - erowid.org
Analytical data (Color Tests, GC/FID, GC/MS, FTIR/ATR, 1H-NMR, and HPLC) for five hallucinogenic “designer”(synthetic) tryptamines is reported. The compounds (5-methoxy-N, N-…
Number of citations: 17 www.erowid.org
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic Science …, 2014 - Elsevier
A portable near infrared spectrometer was applied to the presumptive identification of psychotropic drugs based on library searching. Data-treatment methods (mathematical …
Number of citations: 37 www.sciencedirect.com
JR Vane - British Journal of Pharmacology and Chemotherapy, 1959 - Wiley Online Library
The relative potencies of analogues of tryptamine and 5‐hydroxytryptamine have been determined on the rat fundus preparation. This tissue had an amine oxidase activity, which, in the …
Number of citations: 214 bpspubs.onlinelibrary.wiley.com
MR Fabbri - 2022 - search.proquest.com
Every year novel psychoactive substances (NPSs) emerge on the illicit market and most end up being submitted to crime laboratories as seized drugs for analysis. Tryptamines are one …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.